molecular formula C7H16ClNO B13918649 1-Amino-5-methylhexan-2-one hydrochloride

1-Amino-5-methylhexan-2-one hydrochloride

Cat. No.: B13918649
M. Wt: 165.66 g/mol
InChI Key: RZCNAXFCWOLUFP-UHFFFAOYSA-N
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Description

2-Hexanone, 1-amino-5-methyl-, hydrochloride is an organic compound with a unique structure that combines a ketone and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 1-amino-5-methyl-, hydrochloride typically involves the reaction of 2-Hexanone with an amine source under controlled conditions. One common method is the reductive amination of 2-Hexanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-Hexanone, 1-amino-5-methyl-, hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 1-amino-5-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hexanone, 1-amino-5-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexanone, 1-amino-5-methyl-, hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: Lacks the amine group, making it less reactive in certain biological contexts.

    1-Amino-2-hexanol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.

    5-Methyl-2-hexanone: Similar structure but without the amine group, affecting its chemical behavior.

Uniqueness

2-Hexanone, 1-amino-5-methyl-, hydrochloride is unique due to the presence of both a ketone and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-amino-5-methylhexan-2-one;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)3-4-7(9)5-8;/h6H,3-5,8H2,1-2H3;1H

InChI Key

RZCNAXFCWOLUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CN.Cl

Origin of Product

United States

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